N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide
Description
N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, a triazole ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-11-5-3-7-14(17-11)18-15(23)12-6-4-8-22(9-12)16(24)13-10-21(2)20-19-13/h3,5,7,10,12H,4,6,8-9H2,1-2H3,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBJKEVJSQNKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)C3=CN(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, undergoes a series of reactions to introduce functional groups necessary for further modifications.
Triazole Ring Formation: The triazole ring is synthesized through a cyclization reaction involving an azide and an alkyne, often using copper(I) catalysis (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.
Final Coupling Reaction: The final step involves coupling the triazole and piperidine derivatives with the pyridine derivative, typically using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine and triazole rings.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols
Scientific Research Applications
N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: The compound is used to investigate biological pathways and molecular targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing the function of specific proteins and cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it might bind to a receptor and block its activity, thereby modulating downstream effects in a biological system.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-4-carboxamide: Similar structure but with a different substitution pattern on the piperidine ring.
N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-2-carboxamide: Another isomer with a different position of the carboxamide group.
Uniqueness
N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
